
4'-Iodo-biphenyl-4-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Iodo-biphenyl-4-carboxaldehyde is an organic compound with the molecular formula C13H9IO It is a derivative of biphenyl, where an iodine atom is substituted at the 4’ position and an aldehyde group is present at the 4 position of the biphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Iodo-biphenyl-4-carboxaldehyde typically involves the iodination of biphenyl derivatives followed by formylation. One common method includes the following steps:
Iodination: Biphenyl is treated with iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the 4’ position.
Formylation: The iodinated biphenyl is then subjected to a formylation reaction using a reagent like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the aldehyde group at the 4 position.
Industrial Production Methods: Industrial production of 4’-Iodo-biphenyl-4-carboxaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Iodo-biphenyl-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a cyano group using copper(I) cyanide (CuCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Copper(I) cyanide (CuCN) in dimethylformamide (DMF).
Major Products:
Oxidation: 4’-Iodo-biphenyl-4-carboxylic acid.
Reduction: 4’-Iodo-biphenyl-4-methanol.
Substitution: 4’-Cyano-biphenyl-4-carboxaldehyde.
Aplicaciones Científicas De Investigación
4’-Iodo-biphenyl-4-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions of iodine-containing compounds with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of therapeutic agents.
Industry: It is used in the production of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 4’-Iodo-biphenyl-4-carboxaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
4’-Bromo-biphenyl-4-carboxaldehyde: Similar structure but with a bromine atom instead of iodine.
4’-Chloro-biphenyl-4-carboxaldehyde: Similar structure but with a chlorine atom instead of iodine.
4’-Fluoro-biphenyl-4-carboxaldehyde: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 4’-Iodo-biphenyl-4-carboxaldehyde is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. The larger atomic radius and higher polarizability of iodine compared to other halogens can influence the reactivity and interaction of the compound with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H9IO |
|---|---|
Peso molecular |
308.11 g/mol |
Nombre IUPAC |
4-(4-iodophenyl)benzaldehyde |
InChI |
InChI=1S/C13H9IO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H |
Clave InChI |
CELHREPGCUBBJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


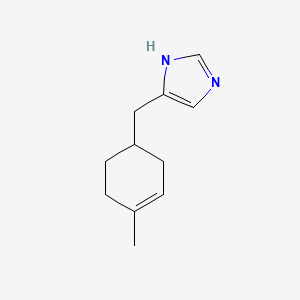
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid](/img/structure/B12818167.png)

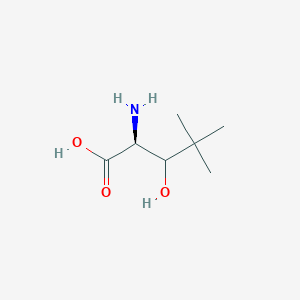
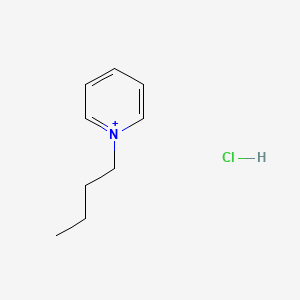

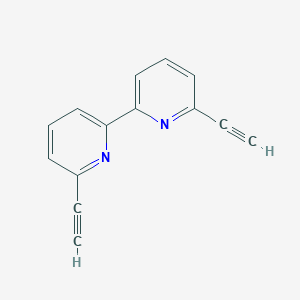
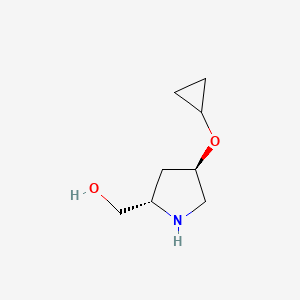


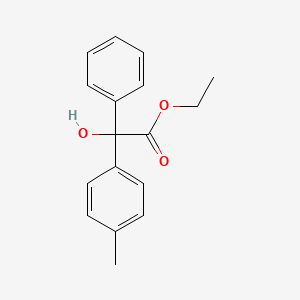

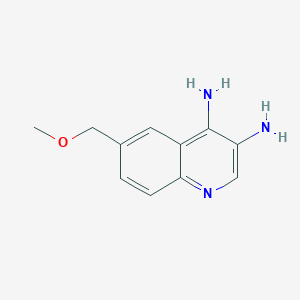
![5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B12818251.png)
